molecular formula C10H11BrN2O3 B5764016 N'-acetyl-2-(4-bromophenoxy)acetohydrazide

N'-acetyl-2-(4-bromophenoxy)acetohydrazide

Cat. No. B5764016
M. Wt: 287.11 g/mol
InChI Key: REMFSBPPCZTJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-(4-bromophenoxy)acetohydrazide, commonly known as Broxyquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of hydrazides and is synthesized through a simple chemical reaction.

Mechanism of Action

The mechanism of action of Broxyquinoline is not fully understood. However, it is believed that Broxyquinoline exerts its effects by binding to metal ions, such as copper and zinc, and disrupting their normal function. This disruption leads to the inhibition of various enzymes and proteins, which ultimately leads to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Broxyquinoline has been shown to have various biochemical and physiological effects. In cancer cells, Broxyquinoline has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, Broxyquinoline has been shown to inhibit viral replication and assembly. In bacteria, Broxyquinoline has been shown to inhibit bacterial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

Broxyquinoline has several advantages for lab experiments, including its low cost, easy synthesis, and broad spectrum of activity. However, Broxyquinoline also has several limitations, including its poor solubility in water, potential toxicity, and lack of specificity.

Future Directions

There are several future directions for Broxyquinoline research. One future direction is to investigate the potential use of Broxyquinoline as a therapeutic agent for cancer, viral infections, and bacterial infections. Another future direction is to develop more specific analogs of Broxyquinoline that can target specific metal ions and enzymes. Additionally, future research can focus on the potential use of Broxyquinoline as a pesticide and fungicide in agriculture and as a remediation agent for heavy metal contamination in the environment.
Conclusion:
In conclusion, Broxyquinoline is a chemical compound that has shown potential applications in various fields of scientific research. Its easy synthesis, broad spectrum of activity, and low cost make it an attractive compound for further investigation. Future research can focus on its potential use as a therapeutic agent, development of more specific analogs, and its use in agriculture and environmental science.

Synthesis Methods

Broxyquinoline is synthesized through a simple chemical reaction between 4-bromophenol and N-acetylisatin hydrazide. The reaction takes place in the presence of a catalyst, such as sodium ethoxide, and a solvent, such as ethanol. The final product is obtained through recrystallization and purification. The chemical structure of Broxyquinoline is shown in Figure 1.

Scientific Research Applications

Broxyquinoline has shown potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, Broxyquinoline has been studied for its anticancer, antiviral, and antibacterial properties. In agriculture, Broxyquinoline has been studied for its potential use as a pesticide and fungicide. In environmental science, Broxyquinoline has been studied for its ability to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

N'-acetyl-2-(4-bromophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-7(14)12-13-10(15)6-16-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMFSBPPCZTJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-2-(4-bromophenoxy)acetohydrazide

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